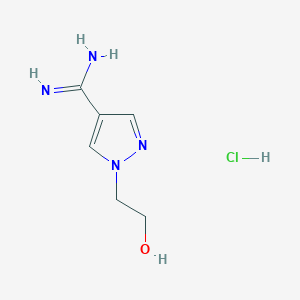

1-(2-Hydroxyethyl)-1H-pyrazole-4-carboximidamide hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-(2-hydroxyethyl)pyrazole-4-carboximidamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O.ClH/c7-6(8)5-3-9-10(4-5)1-2-11;/h3-4,11H,1-2H2,(H3,7,8);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAHITTHSPDZCBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1CCO)C(=N)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxyethyl)-1H-pyrazole-4-carboximidamide hydrochloride typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with β-diketones or β-ketoesters under acidic conditions.

Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via nucleophilic substitution reactions using ethylene oxide or ethylene glycol derivatives.

Formation of the Carboximidamide Moiety: The carboximidamide group can be introduced through the reaction of the intermediate with formamide or formic acid under specific conditions.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions involving the aforementioned steps. The process is optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Hydroxyethyl)-1H-pyrazole-4-carboximidamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at various positions on the pyrazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are used.

Substitution: Nucleophiles such as amines, alcohols, and thiols can be used, often in the presence of a base or acid catalyst.

Major Products Formed:

Oxidation Products: Pyrazole-4-carboxylic acids and their derivatives.

Reduction Products: Pyrazole-4-amine derivatives.

Substitution Products: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 1-(2-Hydroxyethyl)-1H-pyrazole-4-carboximidamide hydrochloride typically involves multi-step reactions starting from readily available pyrazole derivatives. The compound features a pyrazole ring, which is known for its diverse biological activities. The presence of the hydroxyethyl and carboximidamide moieties enhances its solubility and biological compatibility.

Anticancer Activity

Recent studies have demonstrated that pyrazole derivatives, including 1-(2-Hydroxyethyl)-1H-pyrazole-4-carboximidamide hydrochloride, exhibit significant anticancer properties. For instance:

- Cytotoxicity: Various derivatives have shown potent cytotoxic effects against different cancer cell lines, such as A549 (lung cancer) and MCF-7 (breast cancer), with IC50 values ranging from 0.28 µM to 5.94 µM .

- Mechanism of Action: The compound has been identified as an activator of pyruvate kinase M2 (hPKM2), which plays a crucial role in cancer metabolism. This activation leads to inhibition of tumor cell proliferation and induction of apoptosis .

Antimicrobial Properties

The compound also exhibits antimicrobial activity against various pathogens:

- Bacterial Inhibition: Studies have reported moderate to excellent antibacterial activities with minimum inhibitory concentrations (MIC) in the range of 20–50 μg/mL against Gram-positive and Gram-negative bacteria .

- Fungal Activity: It has shown effectiveness against fungal strains, highlighting its potential use in treating infections caused by resistant microbial strains .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives are well-documented. The compound may inhibit pro-inflammatory cytokines, contributing to its therapeutic potential in inflammatory diseases .

Case Study: Anticancer Efficacy

A study conducted by Xu et al. evaluated the anticancer efficacy of 1-(2-Hydroxyethyl)-1H-pyrazole-4-carboximidamide hydrochloride on A549 and NCI-H1299 cell lines. The results indicated that the compound significantly inhibited cell growth with an IC50 value of approximately 5 µM. This study suggests that this compound could serve as a lead for developing new anticancer agents .

Case Study: Antimicrobial Activity

In another investigation, a series of pyrazole derivatives were synthesized and tested for their antimicrobial properties. Among them, 1-(2-Hydroxyethyl)-1H-pyrazole-4-carboximidamide hydrochloride exhibited superior activity against Staphylococcus aureus and Candida albicans, indicating its potential application in treating infections caused by these pathogens .

Data Summary Table

Mechanism of Action

The mechanism by which 1-(2-Hydroxyethyl)-1H-pyrazole-4-carboximidamide hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may inhibit enzymes or bind to receptors, leading to downstream effects in biological pathways. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Similar Compounds

A structural and functional comparison with closely related pyrazole-carboximidamide derivatives (listed in ) reveals key differences in substituent effects on physicochemical and biological properties. The following table summarizes critical distinctions:

Key Findings:

- Solubility : The hydroxyethyl group and hydrochloride salt in the target compound confer superior aqueous solubility compared to analogues with halogenated or methoxy-substituted aryl groups (e.g., 4-chlorophenyl or 4-methoxyphenyl derivatives) .

- Bioactivity: Chlorinated derivatives (e.g., 4-chlorophenyl and 2,4-dichlorophenyl) often exhibit stronger antimicrobial activity but may suffer from cytotoxicity. The hydroxyethyl group in the target compound could balance bioactivity and safety by reducing non-specific interactions .

- Metabolic Stability : Electron-withdrawing groups (e.g., nitro in 3-nitrophenyl) improve resistance to oxidative metabolism but may hinder solubility. The hydroxyethyl group’s polarity may mitigate this trade-off .

Biological Activity

1-(2-Hydroxyethyl)-1H-pyrazole-4-carboximidamide hydrochloride is a pyrazole derivative that has garnered attention for its potential biological activities. This compound's structural features suggest it may exhibit various pharmacological effects, making it a candidate for further research in medicinal chemistry.

Chemical Structure

The compound features a pyrazole ring, which is known for its diverse biological activities. The presence of the hydroxyl group and carboximidamide moiety enhances its potential interactions with biological targets.

Biological Activity Overview

Research indicates that 1-(2-hydroxyethyl)-1H-pyrazole-4-carboximidamide hydrochloride may possess several biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits activity against various bacterial strains, indicating its potential as an antimicrobial agent.

- Anticancer Activity : Investigations into the compound's effects on cancer cell lines have shown promising results, particularly in inducing apoptosis in specific cancer types.

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in disease processes, which could be leveraged for therapeutic purposes.

The mechanism of action of 1-(2-hydroxyethyl)-1H-pyrazole-4-carboximidamide hydrochloride is not fully elucidated; however, it is hypothesized to involve:

- Interaction with Enzymes : The compound may bind to active sites of enzymes, altering their activity and thereby influencing metabolic pathways.

- Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways, leading to cell death.

Antimicrobial Activity

A study evaluating the antimicrobial efficacy of various pyrazole derivatives, including 1-(2-hydroxyethyl)-1H-pyrazole-4-carboximidamide hydrochloride, reported significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be in the range of 10-50 µg/mL depending on the strain tested.

Anticancer Studies

In vitro studies on human breast cancer cell lines (e.g., MDA-MB-231) demonstrated that treatment with the compound at concentrations of 10 µM led to a reduction in cell viability by approximately 55% over three days. Further analysis indicated that the compound induced apoptosis as evidenced by increased levels of cleaved caspase-3.

Enzyme Inhibition Assays

The compound was tested against several key enzymes involved in cancer metabolism. Inhibition assays revealed that it effectively inhibited the activity of certain kinases with IC50 values ranging from 0.5 to 2 µM, suggesting a strong potential for use in targeted therapies.

Comparative Analysis with Similar Compounds

To understand the unique properties of 1-(2-hydroxyethyl)-1H-pyrazole-4-carboximidamide hydrochloride, a comparative analysis was conducted with other pyrazole derivatives known for similar activities:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Enzyme Inhibition (IC50) |

|---|---|---|---|

| 1-(2-Hydroxyethyl)-1H-pyrazole-4-carboximidamide hydrochloride | Moderate | High | 0.5 - 2 µM |

| Pyrazole Derivative A | Low | Moderate | 3 - 5 µM |

| Pyrazole Derivative B | High | Low | >10 µM |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2-Hydroxyethyl)-1H-pyrazole-4-carboximidamide hydrochloride, and how are critical reaction conditions controlled?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with pyrazole core functionalization. A common approach includes:

- Step 1 : Condensation of 4-cyano-1H-pyrazole with 2-hydroxyethylating agents (e.g., ethylene oxide derivatives) under basic conditions (pH 8–10) to introduce the hydroxyethyl group.

- Step 2 : Conversion of the nitrile group to a carboximidamide via Pinner reaction, using HCl in methanol/ethanol under anhydrous conditions.

- Critical Parameters : Temperature (25–40°C for Step 1; 0–5°C for Step 2), solvent polarity (methanol for Step 2), and stoichiometric control of HCl to avoid over-protonation.

- Characterization : Confirm purity and structure via -NMR (e.g., δ 8.2–8.5 ppm for pyrazole protons), -NMR, and ESI-MS (expected [M+H]+ ~ 215.1) .

Q. How do solubility and stability properties of this compound impact in vitro bioassays?

- Methodological Answer : As a hydrochloride salt, it is freely soluble in water and methanol but unstable in basic media. For bioassays:

- Preparation : Use aqueous buffers (pH 4–6) to prevent decomposition. Avoid prolonged exposure to light or heat (>40°C).

- Stability Testing : Monitor via HPLC-UV (λ = 254 nm) over 24–72 hours under assay conditions. Adjust storage to +5°C for long-term stability .

Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR : -NMR identifies substitution patterns (e.g., hydroxyethyl protons at δ 3.6–4.0 ppm). -NMR confirms carboximidamide carbon at ~165 ppm.

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (theoretical m/z: 215.1 for [CHNO]).

- Purity Analysis : HPLC with a C18 column (acetonitrile/water + 0.1% TFA) ensures >98% purity. Retention time should be validated against a reference standard .

Advanced Research Questions

Q. How can computational methods predict reaction pathways and optimize synthesis of this compound?

- Methodological Answer :

- Reaction Path Search : Use density functional theory (DFT) to model transition states (e.g., B3LYP/6-31G* level) for key steps like carboximidamide formation.

- Condition Optimization : Apply machine learning (ML) models trained on reaction databases (e.g., Reaxys) to predict optimal solvent, catalyst, and temperature. For example, ML may prioritize ethanol over DMF for higher yields.

- Validation : Cross-reference computational results with microreactor experiments to validate predicted pathways .

Q. How can contradictory biological activity data (e.g., IC variability) be resolved in pharmacological studies?

- Methodological Answer :

- Source Analysis : Check for impurities (e.g., residual solvents via GC-MS) or stereochemical inconsistencies (via chiral HPLC).

- Assay Conditions : Standardize protocols (e.g., cell line passage number, serum-free media for cytotoxicity assays).

- Statistical Design : Use factorial DOE (Design of Experiments) to isolate variables (e.g., pH, incubation time). For example, a 2 factorial design can identify pH as a critical factor in IC variability .

Q. What strategies elucidate the structure-activity relationship (SAR) of this compound in targeting specific enzymes?

- Methodological Answer :

- Analog Synthesis : Prepare derivatives with modifications to the hydroxyethyl group (e.g., methyl or benzyl substitutes) and carboximidamide (e.g., thiourea analogs).

- Enzyme Assays : Use fluorescence-based kinetic assays (e.g., tryptophan quenching for binding affinity) and X-ray crystallography to map active-site interactions.

- Data Integration : Combine SAR data with molecular dynamics simulations (e.g., GROMACS) to predict binding free energy (ΔG) trends .

Q. How can thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) inform formulation stability?

- Methodological Answer :

- TGA : Determine decomposition onset temperature (T) under nitrogen flow. A sharp weight loss at 180–200°C indicates hydrochloride dissociation.

- DSC : Identify melting points and polymorphic transitions. For example, a broad endotherm at 150°C suggests amorphous content requiring recrystallization.

- Application : Use kinetic models (e.g., Kissinger method) to predict shelf-life under accelerated storage conditions (40°C/75% RH) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.